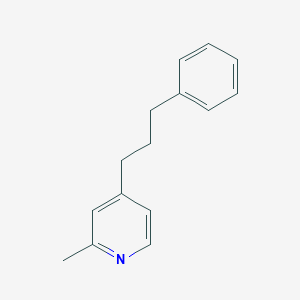![molecular formula C19H14N2O3 B14362676 1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione CAS No. 94212-36-9](/img/structure/B14362676.png)
1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione is a complex organic compound that belongs to the class of naphthoquinone derivatives. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with an imidazole ring and substituted with a methoxyphenyl group. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key signaling pathways in cancer cells .
類似化合物との比較
Similar Compounds
1-Methylnaphtho[2,3-d]imidazole-4,9-dione: Similar in structure but lacks the methoxyphenyl group.
2-Substituted-1-(2-morpholinoethyl)-1h-naphtho[2,3-d]imidazole-4,9-diones: These compounds have different substituents on the imidazole ring and show varying biological activities.
1-Alkyl-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione: These compounds have alkyl groups instead of the methoxyphenyl group.
Uniqueness
1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
94212-36-9 |
|---|---|
分子式 |
C19H14N2O3 |
分子量 |
318.3 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-2-methylbenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C19H14N2O3/c1-11-20-16-17(21(11)14-9-5-6-10-15(14)24-2)19(23)13-8-4-3-7-12(13)18(16)22/h3-10H,1-2H3 |
InChIキー |
WCWPFQGHHAPPIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



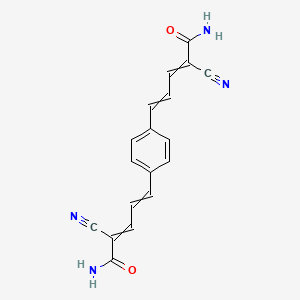
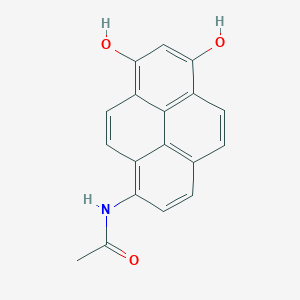
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
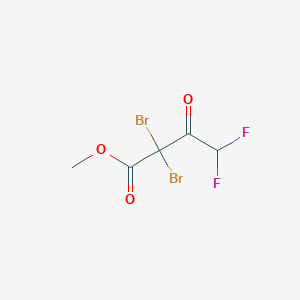
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
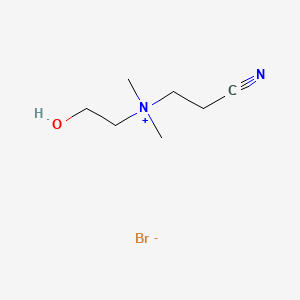
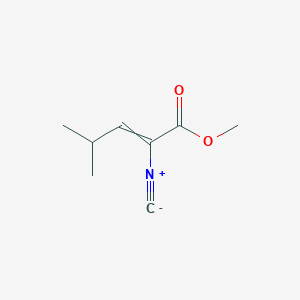
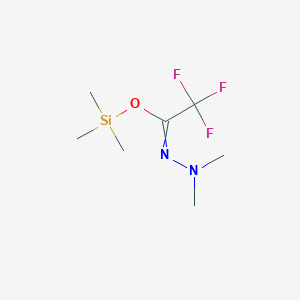
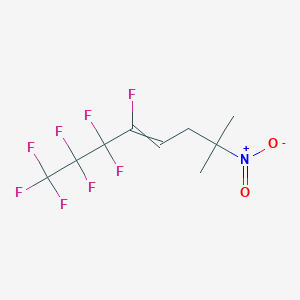
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)

